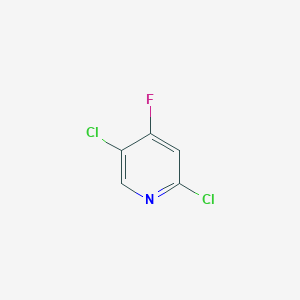

2-azido-5-nitropyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-azido-5-nitropyridine is a chemical compound that is part of the azolopyrimidine series . It is known for its azido-tetrazole tautomerism in various solvents and in the crystalline state .

Synthesis Analysis

The synthesis of 2-azido-5-nitropyrimidine involves the interaction of aminotetrazole with the sodium salt of nitromalonic dialdehyde in aqueous HCl solution . This leads to the formation of an unstable azomethine, which undergoes heterocyclization to 7-hydroxy-6-nitro-4,7-dihydrotetrazolo .Molecular Structure Analysis

The molecular structure of 2-azido-5-nitropyridine has been confirmed by X-ray structural analysis . The orthorhombic crystals of the compound were found to be chiral, belonging to the P 2 1 2 1 2 1 space group .Chemical Reactions Analysis

In terms of chemical reactions, it was established that on interacting with N-nucleophiles, the attack occurred at the C-2 carbon atom . The O- and S-nucleophiles attacked the C-4 position of the pyrimidine ring, resulting in tetrazole ring closure .科学研究应用

- Synthesis : 2-azido-5-nitropyridine can be synthesized through specific methods . It undergoes azido-tetrazole tautomerism in various solvents and crystalline states.

- Nitroazines, including 2-azido-5-nitropyridine, are highly reactive substrates for nucleophilic addition. Direct functionalization of C–H bonds in aromatic and azaaromatic compounds (A~N~ and SNH reactions) is a promising method for structural modification .

- As the number of nitrogen atoms in the azole fragment increases, nitroazine substrates become more reactive in AN reactions. This observation facilitates the synthesis of various derivatives within this series .

- 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA) has been synthesized and grown as optically transparent single crystals. This compound holds potential for applications in crystal engineering and materials science .

- The structure of 7-hydroxy-6-nitro-4,7-dihydrotetrazolo [1,5-a]pyrimidine (formed from azomethine heterocyclization) has been confirmed by X-ray analysis. Despite tetrahedral C(4) atoms, the dihydropyrimidine ring remains flattened .

Synthetic Chemistry and Tautomerism

Functionalization of C–H Bonds

Derivatives and Reactivity

Crystal Growth and Structure

Heterocyclic Systems

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 2-azido-5-nitropyridine are N-, O-, and S-nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, and their interaction with 2-azido-5-nitropyridine leads to significant changes in their behavior and the overall reaction pathways .

Mode of Action

2-Azido-5-nitropyridine interacts with its targets in a specific manner. When interacting with N-nucleophiles, the attack occurs at the C-2 carbon atom . On the other hand, O- and S-nucleophiles attack the C-4 position of the pyrimidine ring, resulting in tetrazole ring closure . This unique mode of action allows 2-azido-5-nitropyridine to influence the behavior of these nucleophiles and alter the course of the reactions they are involved in .

Biochemical Pathways

It is known that the compound’s interaction with n-, o-, and s-nucleophiles can lead to significant changes in various biochemical reactions

Result of Action

The result of 2-azido-5-nitropyridine’s action is the alteration of the behavior of N-, O-, and S-nucleophiles, leading to changes in the reactions they are involved in . This can have significant effects at the molecular and cellular levels, potentially influencing a wide range of biochemical processes .

Action Environment

The action of 2-azido-5-nitropyridine can be influenced by various environmental factors. For instance, the compound’s azido-tetrazole tautomerism can vary in different solvents and in the crystalline state This suggests that the compound’s action, efficacy, and stability may be sensitive to the specific conditions in which it is used

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-nitropyridine can be achieved through a two-step process involving the nitration of 2-chloro-5-nitropyridine followed by substitution of the chloride with an azide group.", "Starting Materials": [ "2-chloro-5-nitropyridine", "Sodium nitrate", "Sulfuric acid", "Sodium azide", "Dimethylformamide (DMF)", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitropyridine", "a. Dissolve 2-chloro-5-nitropyridine in a mixture of sulfuric acid and nitric acid.", "b. Add sodium nitrate to the mixture and stir at a low temperature.", "c. After completion of the reaction, pour the mixture into ice-cold water and neutralize with sodium bicarbonate.", "d. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 2: Substitution of chloride with azide group", "a. Dissolve the nitro compound obtained in step 1 in DMF.", "b. Add sodium azide to the solution and stir at room temperature.", "c. After completion of the reaction, pour the mixture into ice-cold water and extract the product with ethyl acetate.", "d. Dry the product over anhydrous sodium sulfate and purify by column chromatography." ] } | |

CAS 编号 |

69080-06-4 |

产品名称 |

2-azido-5-nitropyridine |

分子式 |

C5H3N5O2 |

分子量 |

165.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。